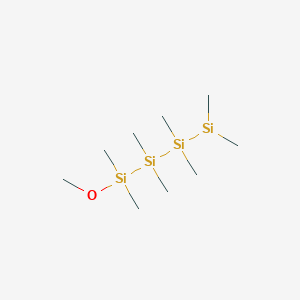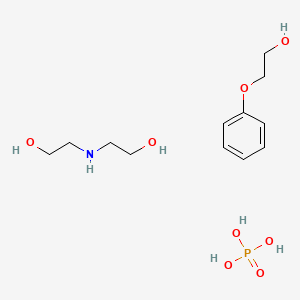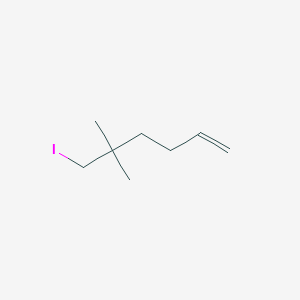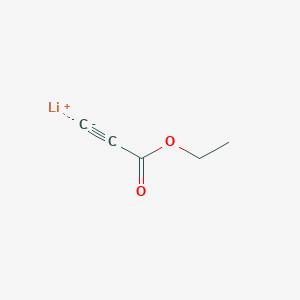
2-Chloro-1,4-diisocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,4-diisocyanatobenzene is an organic compound with the molecular formula C8H3ClN2O2. It is a derivative of benzene, characterized by the presence of two isocyanate groups and a chlorine atom attached to the benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-diisocyanatobenzene typically involves the chlorination of 1,4-diaminobenzene followed by the reaction with phosgene. The process can be summarized as follows:
Chlorination: 1,4-diaminobenzene is treated with chlorine to introduce the chlorine atom at the desired position on the benzene ring.
Isocyanation: The chlorinated intermediate is then reacted with phosgene (COCl2) to form the diisocyanate groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and isocyanation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1,4-diisocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate groups can react with nucleophiles to form ureas, carbamates, and other derivatives.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Amines, alcohols, and water under mild to moderate temperatures.
Polymerization: Catalysts such as dibutyltin dilaurate (DBTDL) and reaction conditions including elevated temperatures and controlled atmospheres.
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Polyurethanes: Resulting from polymerization reactions.
Aplicaciones Científicas De Investigación
2-Chloro-1,4-diisocyanatobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various organic compounds and polymers.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,4-diisocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate groups are highly electrophilic, allowing them to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic and industrial applications to form stable products like ureas and polyurethanes.
Similar Compounds:
1,4-Diisocyanatobenzene: Lacks the chlorine substituent but shares similar reactivity.
2,4-Diisocyanatotoluene: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
1,3-Diisocyanatobenzene: Differently substituted isomer with distinct reactivity patterns.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which influences its reactivity and the types of products formed. The chlorine substituent can participate in additional reactions, providing a broader range of synthetic possibilities compared to its non-chlorinated counterparts.
Propiedades
| 76806-35-4 | |
Fórmula molecular |
C8H3ClN2O2 |
Peso molecular |
194.57 g/mol |
Nombre IUPAC |
2-chloro-1,4-diisocyanatobenzene |
InChI |
InChI=1S/C8H3ClN2O2/c9-7-3-6(10-4-12)1-2-8(7)11-5-13/h1-3H |
Clave InChI |
GBGORBREQNJWLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C=O)Cl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)



![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)


